LXR Nuclear Receptor Activation: Quantified Potency Reduction vs. Natural Enantiomer
In a direct comparative ligand activation assay using wild-type LXRα and LXRβ, 24(R)-hydroxycholesterol exhibited reduced agonist potency relative to its natural 24(S)-enantiomer [1]. This provides a defined stereospecific benchmark for LXR activation studies where 24R-HC may serve as a less potent control or a tool for probing enantiomer-specific binding requirements .
| Evidence Dimension | EC50 for LXRα and LXRβ nuclear receptor activation |
|---|---|
| Target Compound Data | LXRα EC50 = 7 μM; LXRβ EC50 = 4 μM |
| Comparator Or Baseline | 24(S)-hydroxycholesterol: LXRα EC50 = 4 μM; LXRβ EC50 = 3 μM |
| Quantified Difference | 1.75-fold higher EC50 (lower potency) for LXRα; 1.33-fold higher EC50 for LXRβ |
| Conditions | Cell-based transcriptional activation assay using wild-type LXRα and LXRβ |
Why This Matters
Enables researchers to distinguish stereospecific LXR activation effects, essential for studies investigating enantiomer-dependent nuclear receptor pharmacology.
- [1] Janowski BA, Grogan MJ, Jones SA, et al. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. Proc Natl Acad Sci USA. 1999;96(1):266-271. PMID: 9874807. View Source
